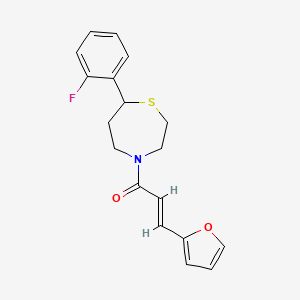![molecular formula C14H15FN6 B2878405 N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide CAS No. 1106699-25-5](/img/structure/B2878405.png)
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C14H15FN6 and its molecular weight is 286.314. The purity is usually 95%.
BenchChem offers high-quality N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hormonal Male Contraception
This compound has been studied for its potential use in hormonal male contraception. It acts as a selective androgen receptor modulator (SARM), which can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in intratesticular testosterone and suppression of spermatogenesis. This effect is reversible, making it a candidate for non-permanent contraception .
Androgen Receptor Modulation
The compound’s ability to selectively modulate androgen receptors makes it valuable for research into the treatment of conditions like muscle wasting and osteoporosis. By targeting specific tissues, it can promote muscle growth and bone density without the side effects associated with traditional anabolic steroids .
Pharmacokinetics and Metabolism Studies
Researchers are interested in the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion. Understanding these properties can help in the design of new drugs with improved efficacy and safety profiles .
Cancer Research
Compounds that can modulate androgen receptors are of interest in cancer research, particularly in the context of prostate cancer. By affecting the signaling pathways, researchers hope to find new treatments that can slow down or stop the progression of hormone-sensitive cancers .
Endocrine System Research
The compound’s impact on the endocrine system, particularly its effects on hormone levels and feedback mechanisms, is another area of research. This can lead to insights into the treatment of hormonal imbalances and related disorders .
Obesity and Metabolic Syndrome
Due to its potential effects on muscle and fat tissue, the compound may be useful in studying obesity and metabolic syndrome. It could help in understanding how to shift the balance between fat and lean mass in the body .
Neurodegenerative Diseases
Androgen receptors have been implicated in the pathology of neurodegenerative diseases like Alzheimer’s. Research into compounds like this one could provide a better understanding of the disease mechanism and potential therapeutic approaches .
Development of Selective Androgen Receptor Modulators (SARMs)
Finally, this compound contributes to the broader field of SARM development. SARMs are a class of compounds that hold promise for multiple therapeutic applications due to their selective action, which aims to minimize side effects while providing therapeutic benefits .
properties
IUPAC Name |
N'-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6/c1-9-6-10(4-5-12(9)15)18-14-11(7-16)13(19-20-14)17-8-21(2)3/h4-6,8H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBUBPHTQXHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=NN2)N=CN(C)C)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
methanone](/img/structure/B2878327.png)
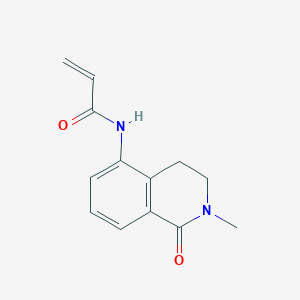
![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)
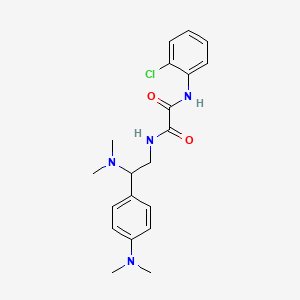
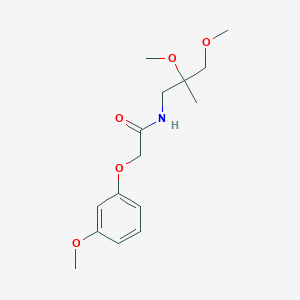
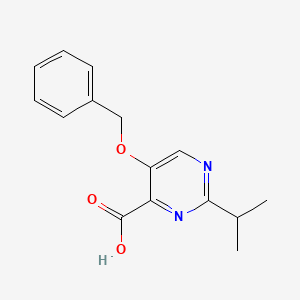
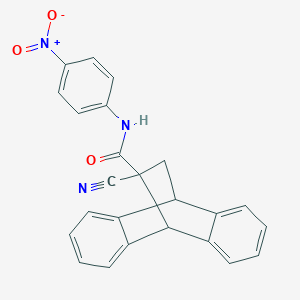
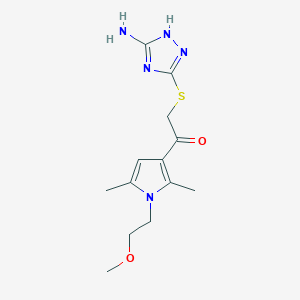
![2-(4-methylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878341.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)
